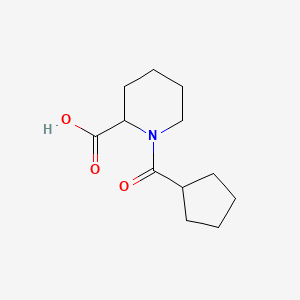

![molecular formula C15H12O4 B1285878 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid CAS No. 281232-91-5](/img/structure/B1285878.png)

3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid (MCBC) is an important organic acid that has a wide range of applications in the scientific research field. MCBC is a versatile compound that has been used in numerous laboratory experiments, particularly in the fields of biochemistry and physiology. In

Applications De Recherche Scientifique

Green Synthesis of 4-Methoxybenzophenone

This compound can be used in the green synthesis of 4-methoxybenzophenone. An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as an acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2% and the selectivity for 4-methoxybenzophenone was 87.4% under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .

Fine Chemical Intermediates

Benzophenone and its derivatives, including 4-(3-methoxycarbonylphenyl)benzoic acid, are important fine chemical intermediates. They are widely used in the synthesis of UV-absorbers, dyes, drugs, fragrances, and insecticides .

UV-Absorbers

For example, 4, 4-dihydroxybenzophenone, which can be synthesized from benzophenone derivatives, is frequently used as a UV-absorber in sunscreen cream .

Friedel–Crafts Acylation

This compound can be used in Friedel–Crafts acylation, a type of electrophilic aromatic substitution. The reaction can be used to introduce an acyl group onto an aromatic ring .

Corrosion Inhibitor

Although not directly mentioned for “4-(3-methoxycarbonylphenyl)benzoic acid”, benzoic acid derivatives have been studied for their potential as corrosion inhibitors. They can enhance the corrosion resistance of certain metals in acidic environments .

Pharmaceutical Applications

While specific applications for “4-(3-methoxycarbonylphenyl)benzoic acid” in pharmaceuticals are not mentioned in the search results, benzoic acid derivatives are generally important in the pharmaceutical industry. They can be used in the synthesis of various drugs .

Propriétés

IUPAC Name |

4-(3-methoxycarbonylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(16)17/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROWUYGBGYJQON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585716 |

Source

|

| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

281232-91-5 |

Source

|

| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

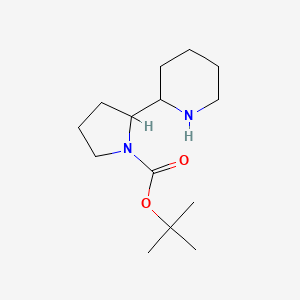

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)